![molecular formula C18H17N3O3S B2709582 N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide CAS No. 326888-24-8](/img/structure/B2709582.png)
N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide, also known as HQK-1001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HQK-1001 is a small molecule that has been synthesized through a multi-step process, and its unique chemical structure has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide, due to its complex structure, plays a significant role in chemical synthesis and transformations. Novel hetarylquinolines, featuring thiazolidine and dihydrothiazole rings, have been synthesized based on benzene ring–substituted derivatives, highlighting the compound's utility in creating diverse quinoline-based structures for further pharmacological exploration (Aleqsanyan & Hambardzumyan, 2021). These advancements demonstrate the compound's significance in synthesizing novel heterocyclic compounds with potential therapeutic applications.
Pharmacological Research
Research on quinazoline derivatives, including those related to N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide, has shown promising pharmacological activities. For instance, quinazoline derivatives have been explored for their diuretic, antihypertensive, and anti-diabetic potentials, indicating the compound's relevance in developing new therapeutic agents (Rahman et al., 2014). These studies are pivotal in understanding the structure-activity relationships and potential clinical applications of quinazoline-based compounds.
Antimicrobial and Anticancer Activity
The synthesis and characterization of new quinazolines, including N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide analogs, have also shown potential antimicrobial and anticancer activities. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, as well as their ability to inhibit the growth of cancer cells, offering insights into their therapeutic potential in treating infectious diseases and cancer (Desai, Shihora, & Moradia, 2007). Such research is crucial for the discovery of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-4-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-10-9-19-16(23)13-7-5-12(6-8-13)11-25-18-20-15-4-2-1-3-14(15)17(24)21-18/h1-8,22H,9-11H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWUJCGSHWSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-4-(((4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.